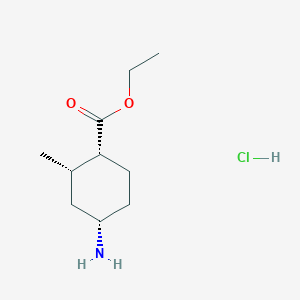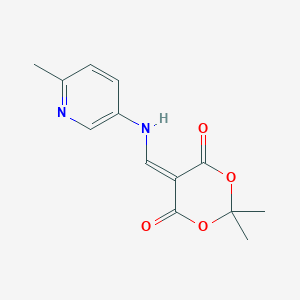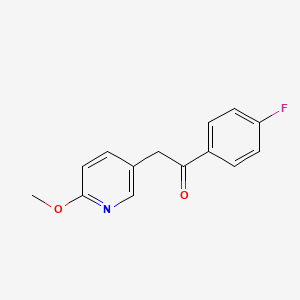
Methyl 4-(methoxymethyl)norbornane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methoxymethyl group attached to the fourth carbon and a carboxylate ester group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.
Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.
相似化合物的比较
Similar Compounds
- Methyl 4-(hydroxymethyl)norbornane-1-carboxylate
- Methyl 4-(chloromethyl)norbornane-1-carboxylate
- Methyl 4-(bromomethyl)norbornane-1-carboxylate
Uniqueness
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group can undergo various chemical transformations, making the compound versatile in organic synthesis. Additionally, the bicyclic structure of norbornane provides rigidity and stability, which are advantageous in the design of materials and polymers.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3 |
InChI 键 |
VMWJCEATEZGNAJ-UHFFFAOYSA-N |
规范 SMILES |
COCC12CCC(C1)(CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)

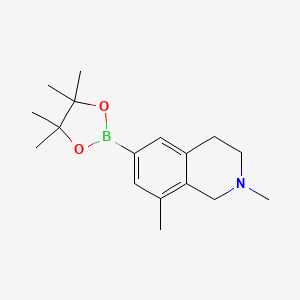
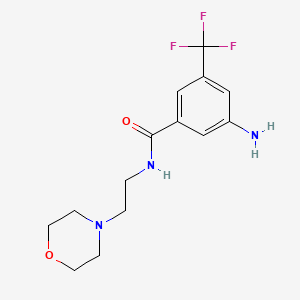
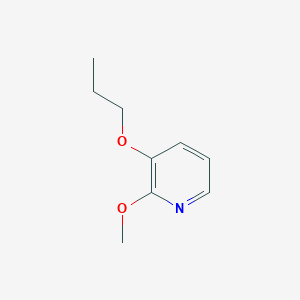
![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)
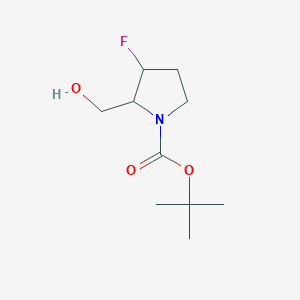
![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)

